Mepartricin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

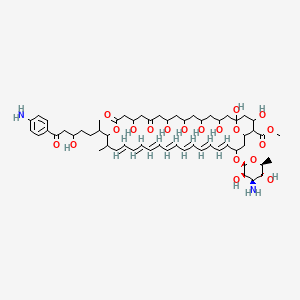

Mepartricin B is a semi-synthetic polyene macrolide complex, consisting of two major components, namely mepartricin A and B. It is the active substance of a drug called Ipertrofan (Tricandil), which has been proven useful in the treatment of benign prostatic hyperplasia and chronic nonbacterial prostatitis/chronic pelvic pain syndrome .

Preparation Methods

Mepartricin B is synthesized as a methyl ester of partricin. The preparation involves detailed NMR-driven stereochemical studies and molecular dynamics simulations to define the absolute configuration of all the stereogenic centers . Industrial production methods involve the semi-synthetic modification of naturally occurring polyene macrolides, ensuring the correct stereochemistry and chromophore geometry .

Chemical Reactions Analysis

Mepartricin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include photoisomerization processes that result in chromophore-straightening . Major products formed from these reactions include iso-partricins A and B, which exhibit improved selective toxicity .

Scientific Research Applications

Pharmacological Properties

Mepartricin B exhibits a range of pharmacological effects that make it suitable for treating prostate-related conditions. Its mechanism involves the inhibition of estrogen reabsorption, leading to decreased estrogen levels in the prostate and improved symptoms associated with BPH and CPPS.

Key Mechanisms:

- Estrogen Reabsorption Inhibition : this compound interferes with the enterohepatic circulation of estrogens, promoting their excretion and reducing serum estrogen concentrations .

- Receptor Modulation : It has been shown to regulate androgen receptor concentrations and adrenergic receptor subtypes in the prostate, which may contribute to its therapeutic effects .

Clinical Applications

-

Treatment of Benign Prostatic Hyperplasia (BPH) :

- This compound is used in clinical settings to manage symptoms of BPH. Studies indicate that it can significantly reduce prostate weight and improve urinary symptoms related to BPH .

- A clinical trial demonstrated that patients receiving Mepartricin showed marked improvement in the International Prostatic Symptom Score compared to those receiving placebo .

-

Management of Chronic Nonbacterial Prostatitis/Chronic Pelvic Pain Syndrome (CPPS) :

- Research has shown that Mepartricin provides symptomatic relief in men with CPPS. In a study involving 26 patients, those treated with Mepartricin experienced significant improvements in pelvic pain compared to a placebo group .

- The drug's ability to lower estrogen levels is hypothesized to alleviate prostatic inflammation, contributing to its effectiveness in treating CPPS .

Data Tables

The following tables summarize key findings from studies on this compound's applications:

Case Study 1: Efficacy in Benign Prostatic Hyperplasia

A clinical trial involving elderly male patients treated with Mepartricin for BPH demonstrated significant reductions in urinary symptoms over an eight-week period. Patients reported improvements in quality of life metrics and reductions in prostate size.

Case Study 2: Chronic Pelvic Pain Syndrome Management

In a randomized controlled trial, patients with CPPS were administered Mepartricin for two months. Results indicated a substantial decrease in pelvic pain scores and improved overall well-being compared to those receiving placebo.

Mechanism of Action

Mepartricin B operates primarily by binding to sterols, which are essential components of cell membranes in fungi and certain parasites. The primary sterol target for this compound is ergosterol, a crucial constituent of fungal cell membranes . By binding to ergosterol, this compound disrupts the cell membrane’s structure, leading to increased permeability and ultimately resulting in cell death . Additionally, this compound can enhance the immune system’s ability to combat infections by promoting the activity of specific immune cells .

Comparison with Similar Compounds

Mepartricin B is structurally similar to other polyene macrolides such as amphotericin B and nystatin. it is unique in its specific binding to ergosterol and its ability to modulate the host’s immune response . Similar compounds include partricin A, amphotericin B, and nystatin .

Properties

CAS No. |

62534-69-4 |

|---|---|

Molecular Formula |

C59H86N2O19 |

Molecular Weight |

1127.3 g/mol |

IUPAC Name |

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m0/s1 |

InChI Key |

GIDIUOCSTCGLRW-OUXUIHJTSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.